molecular formula C7H6ClN3 B106870 6-Chloro-1H-indazol-3-amine CAS No. 16889-21-7

6-Chloro-1H-indazol-3-amine

Cat. No. B106870
CAS RN: 16889-21-7
M. Wt: 167.59 g/mol
InChI Key: BPTYMRSBTUERSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04051252

Procedure details

Analogously to Example 46, 0.1 mol of 3-amino-6-chloroindazole and 0.1 mol of methyl isocyanate in 100 ml of pyridine give 3-amino-6-chloroindazole-1-carboxylic acid methylamide (melting point: 148°-150° C; 50% of theory) in 30 minutes at 10°-15° C.
Name
3-amino-6-chloroindazole-1-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:14])[CH:12]=2)[C:7]([NH2:15])=[N:6]1)=[O:4]>N1C=CC=CC=1>[NH2:15][C:7]1[C:8]2[C:13](=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[NH:5][N:6]=1.[CH3:1][N:2]=[C:3]=[O:4]

Inputs

Step One
Name
3-amino-6-chloroindazole-1-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)N1N=C(C2=CC=C(C=C12)Cl)N
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC(=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
Name
Type
product
Smiles
CN=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.